(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cross-coupling chemistry Medicinal chemistry Regioselective functionalization

Secure a consistent supply of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol featuring the critical 7-bromo regiospecific substitution essential for reproducible Suzuki, Buchwald, and Sonogashira cross-coupling results in SAR studies. This racemic bifunctional building block combines a reactive primary alcohol with a bromine handle strategically positioned for library enumeration, with predicted balanced lipophilicity (LogP ~1.82) ideal for CNS drug discovery. Choose the standard 95% grade for routine screening or the NLT 98% grade to minimize catalyst poisoning and maximize atom economy in multi-step syntheses.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 280752-79-6
Cat. No. B3035011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
CAS280752-79-6
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=CC(=C2)Br)CO
InChIInChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2
InChIKeyFJGPKNZNSQTEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS 280752-79-6: Core Structural and Procurement Specifications


(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 280752-79-6) is a brominated benzodioxane derivative with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a bromine atom at the 7-position and a hydroxymethyl group at the 2-position, yielding a bifunctional building block with both a reactive primary alcohol and an aryl bromide handle . It is commercially available from multiple vendors at purity specifications ranging from 95% to ≥98% (NLT 98%) , with vendors typically providing supporting analytical documentation including NMR, HPLC, and GC batch-specific certificates of analysis .

Why In-Class Benzodioxane Analogs Cannot Substitute for (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS 280752-79-6


The substitution of (7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol with other brominated benzodioxane methanol derivatives is precluded by two critical structural determinants: bromine regiochemistry and stereochemical configuration. The position of the bromine substituent on the aromatic ring directly governs electronic effects and steric accessibility during cross-coupling reactions, meaning that 5-bromo, 6-bromo, and 7-bromo isomers are not interchangeable in structure-activity relationship (SAR) studies or synthetic route optimization . Furthermore, the 2-position hydroxymethyl group introduces a chiral center, and the racemic mixture (CAS 280752-79-6) is chemically distinct from its resolved enantiomers (R)-(CAS 527681-03-4) and (S)-(CAS 187543-81-3), each of which may exhibit different biological recognition, crystallinity, or chromatographic behavior . Procurement of the incorrect isomer or regioisomer introduces uncontrolled variables that compromise experimental reproducibility and downstream data integrity.

Quantitative Differentiation Evidence for (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Procurement Decision-Making


Regioisomeric Bromine Positioning: 7-Bromo vs. 5-Bromo and 6-Bromo Isomers

The bromine substituent position on the benzodioxane aromatic ring is a non-negotiable structural variable. The target compound bears bromine at the 7-position (para to the dioxin oxygen at position 8), whereas comparator regioisomers bear bromine at the 5-position (ortho to oxygen) or 6-position (meta to oxygen) . These positional differences produce distinct electronic density distributions and steric environments that govern reactivity in palladium-catalyzed cross-coupling reactions, with each isomer offering unique site-selectivity for iterative functionalization sequences .

Cross-coupling chemistry Medicinal chemistry Regioselective functionalization

Chiral Purity and Stereochemical Configuration: Racemate vs. Enantiopure (R)- and (S)-Forms

The target compound (CAS 280752-79-6) is supplied as a racemic mixture (1:1 ratio of R and S enantiomers), whereas the resolved (R)-enantiomer (CAS 527681-03-4) and (S)-enantiomer (CAS 187543-81-3) are available as distinct catalog items. For applications requiring enantiopure material, procurement of the racemate yields a 50% impurity of the undesired stereoisomer. Conversely, for applications where chirality is not a factor, the racemate may offer cost or availability advantages.

Chiral resolution Enantioselective synthesis Stereochemistry-dependent bioactivity

Vendor-Supplied Analytical Purity Grades: NLT 98% vs. Standard 95% Specifications

Commercially available specifications for the target compound include a standard 95% purity grade and a higher NLT 98% (not less than 98%) grade . The NLT 98% specification represents a quantified reduction in total impurity burden of at least 3% absolute relative to the 95% grade, which translates to a ≥60% relative reduction in potential impurity content (from ≤5% to ≤2%).

Analytical chemistry Quality control Procurement specifications

Predicted Physicochemical Property Profile: Lipophilicity (LogP) and Polar Surface Area (PSA)

The predicted physicochemical properties of (7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol include a consensus Log Po/w of 1.82 (range: 1.24-2.33 across five prediction methods) and a topological polar surface area (TPSA) of 38.69 Ų . These values position the compound within favorable drug-like chemical space per Lipinski's Rule of Five guidelines (LogP ≤5, TPSA <140 Ų). While direct comparator data for regioisomeric analogs are not systematically compiled in public databases, these predicted parameters provide a quantitative baseline for assessing the impact of the 7-bromo substitution pattern on molecular properties relevant to permeability, solubility, and target binding.

ADME prediction Medicinal chemistry Drug-likeness

Validated Application Scenarios for (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Requiring 7-Position Bromine Functionalization

In structure-activity relationship studies exploring the effect of substituents at the 7-position of the benzodioxane scaffold, this compound provides the requisite regiospecific bromine handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling. Substitution with 5-bromo or 6-bromo isomers would yield different substitution vectors and alter the spatial orientation of appended groups, compromising the integrity of SAR datasets. The racemic nature of the compound is appropriate for initial screening where chirality is not yet resolved, with enantiopure forms available for follow-up studies if stereochemistry proves relevant to potency or selectivity .

Chiral Chromatography Method Development and Enantioselective Synthesis

The availability of the target racemic compound alongside resolved (R)- and (S)-enantiomers enables method development for chiral analytical separations and preparative-scale chiral resolution. The racemate (CAS 280752-79-6) serves as a cost-effective calibration standard and method development substrate for establishing chiral HPLC or SFC conditions, while the enantiopure forms provide authentic reference standards for peak assignment and quantitation. This combination of available forms reduces the need for in-house chiral resolution efforts and ensures method accuracy through authenticated enantiomer identity confirmation .

Synthetic Route Optimization Requiring High-Purity Building Blocks

For multi-step synthetic sequences where intermediate purity directly correlates with final product yield and purity, procurement of the NLT 98% grade rather than the standard 95% grade provides quantifiable advantage. The reduced impurity burden (≥60% relative reduction in potential contaminants) minimizes side reactions in subsequent transformations, reduces the need for intermediate purifications, and improves overall atom economy. This grade selection is particularly warranted when the bromine handle is utilized in cross-coupling steps where palladium catalyst poisoning by trace impurities can significantly depress yields .

Computational Chemistry and In Silico Library Design

The predicted physicochemical properties of this compound—consensus Log Po/w of 1.82 and TPSA of 38.69 Ų—position it as a building block suitable for generating virtual libraries with favorable drug-like properties. These parameters enable computational chemists to prioritize this scaffold for virtual screening campaigns where balanced lipophilicity and moderate polar surface area are desirable for CNS penetration or oral bioavailability. The 7-bromo substitution pattern provides a defined vector for in silico enumeration of cross-coupled derivatives with predictable property space .

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